Sodium Phosphate P-32

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

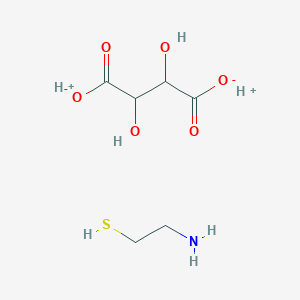

Sodium Phosphate P-32 is a radiopharmaceutical compound that contains the radioactive isotope phosphorus-32. This compound is used primarily in the medical field for the treatment of certain types of cancer and other diseases. The radioactive phosphorus-32 emits beta particles, which can effectively destroy cancerous cells by causing DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Phosphate P-32 is synthesized by irradiating sulfur-32 with neutrons, resulting in the formation of phosphorus-32. The reaction can be represented as: [ {32}S(n,p){32}P ] Alternatively, phosphorus-32 can be produced by irradiating phosphorus-31 with neutrons: [ {31}P(n,\gamma){32}P ]

Industrial Production Methods: In industrial settings, the production of phosphorus-32 typically involves the neutron bombardment of elemental sulfur or red phosphorus in a nuclear reactor. The irradiated material is then processed to extract phosphorus-32, which is subsequently converted into this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium Phosphate P-32 undergoes various chemical reactions, including:

Oxidation: Phosphorus-32 can be oxidized to form phosphoric acid.

Reduction: Reduction reactions can convert phosphorus-32 into elemental phosphorus.

Substitution: Phosphorus-32 can participate in substitution reactions, where it replaces other atoms or groups in a molecule.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various organic and inorganic reagents depending on the specific reaction.

Major Products:

Oxidation: Phosphoric acid (H₃PO₄)

Reduction: Elemental phosphorus (P)

Substitution: Various substituted phosphorus compounds.

Scientific Research Applications

Sodium Phosphate P-32 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in molecular biology to label DNA and RNA for various experiments.

Medicine: Utilized in the treatment of certain cancers, such as polycythemia vera and leukemia, by targeting and destroying cancerous cells.

Industry: Applied in the production of radioactive stents and patches for medical use

Mechanism of Action

The mechanism of action of Sodium Phosphate P-32 involves the emission of beta particles, which directly damage the DNA of target cells. This damage leads to the formation of double-strand breaks in the DNA, ultimately resulting in cell death. The beta particles also ionize intracellular water, producing cytotoxic free radicals and superoxides that further damage cellular components .

Comparison with Similar Compounds

Phosphorus-32: A pure beta-emitter used in similar applications.

Sodium Iodide I-131: Another radiopharmaceutical used for treating thyroid cancer.

Yttrium-90: A more powerful beta-emitter used in cancer therapy.

Uniqueness: Sodium Phosphate P-32 is unique due to its specific beta-emission properties, which make it highly effective in targeting and destroying cancer cells. Its relatively long half-life of 14.26 days provides logistical advantages for medical applications .

Properties

CAS No. |

8027-28-9 |

|---|---|

Molecular Formula |

HNa2O4P |

Molecular Weight |

142.959 g/mol |

IUPAC Name |

disodium;hydroxy-dioxido-oxo-(32P)λ5-phosphane |

InChI |

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i;;5+1 |

InChI Key |

BNIILDVGGAEEIG-JCIGTKTHSA-L |

Isomeric SMILES |

O[32P](=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)

![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)

![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)

![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)

![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)